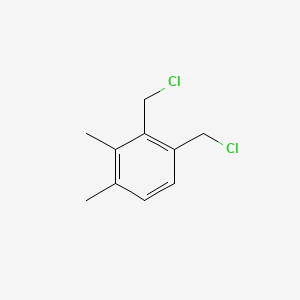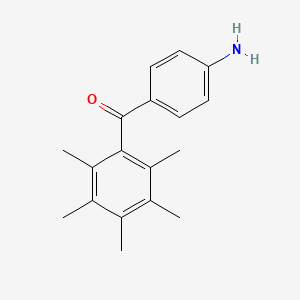
(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone
Vue d'ensemble
Description
(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone, also known as AP2238, is a chemical compound that belongs to the class of ketones. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone is not fully understood. However, it has been suggested that (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone inhibits the activity of the enzyme Topoisomerase II, which is involved in DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage, which triggers the apoptosis pathway in cancer cells.
Biochemical and Physiological Effects:
(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone has been shown to have minimal toxicity in normal cells and tissues. It has been found to be well-tolerated in animal studies, with no significant adverse effects observed. (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone has been shown to have a selective cytotoxic effect on cancer cells, with minimal effects on normal cells. This makes it a promising candidate for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone is its high purity and yield obtained through the optimized synthesis method. This makes it suitable for use in various laboratory experiments. However, one of the limitations of (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone is its limited solubility in water, which may hinder its use in certain experiments.
Orientations Futures
The potential applications of (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone are vast, and several future directions can be explored. One of the future directions is the development of (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone-based anticancer drugs. Another direction is the use of (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone in material science, where it can be used as a building block for the synthesis of novel materials. (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone can also be used in organic synthesis, where it can be used as a reagent for the synthesis of complex molecules. Additionally, further studies can be conducted to understand the mechanism of action of (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone and its effects on different cancer cell lines.
Conclusion:
In conclusion, (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The optimized synthesis method yields a high purity product, making it suitable for use in various laboratory experiments. (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone has been found to exhibit antitumor activity in vitro and in vivo, and its selective cytotoxic effect on cancer cells makes it a promising candidate for the development of anticancer drugs. Several future directions can be explored, including the development of (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone-based anticancer drugs, the use of (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone in material science, and its use in organic synthesis.
Applications De Recherche Scientifique
(4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity in vitro and in vivo. (4-Aminophenyl)(2,3,4,5,6-pentamethylphenyl)methanone has been found to inhibit the growth of several human cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Propriétés
IUPAC Name |
(4-aminophenyl)-(2,3,4,5,6-pentamethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-10-11(2)13(4)17(14(5)12(10)3)18(20)15-6-8-16(19)9-7-15/h6-9H,19H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZSNGLSNCZMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=C(C=C2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380223 | |
| Record name | ZINC00159164 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261964-49-2 | |
| Record name | ZINC00159164 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1654631.png)
![(4-Iodobicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B1654634.png)
![5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1654635.png)
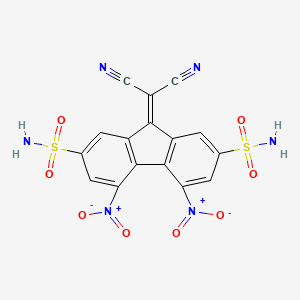
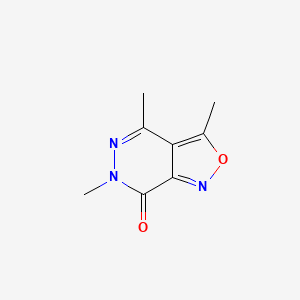
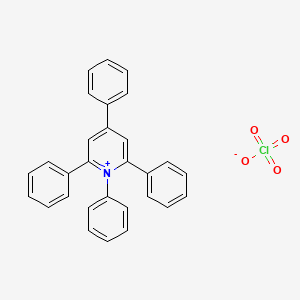

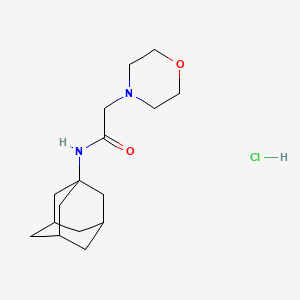

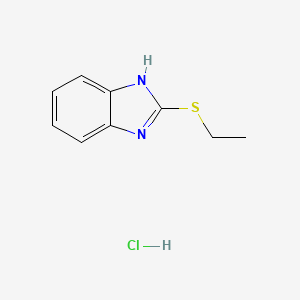
![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol](/img/structure/B1654647.png)
![Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate](/img/structure/B1654649.png)
![ethyl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B1654650.png)
